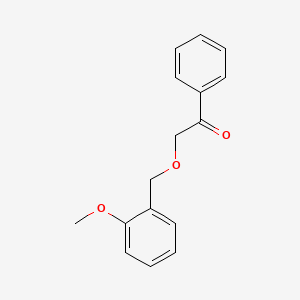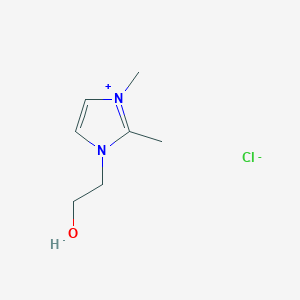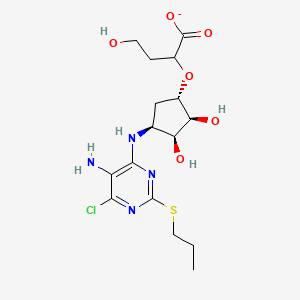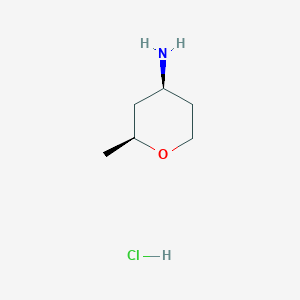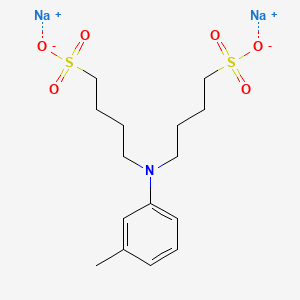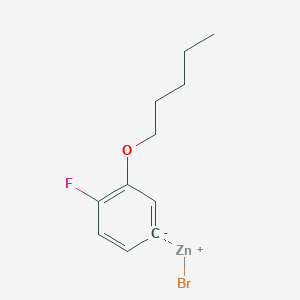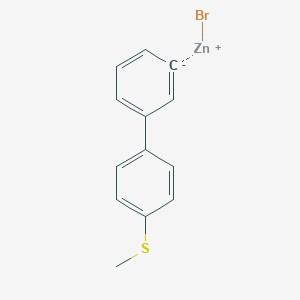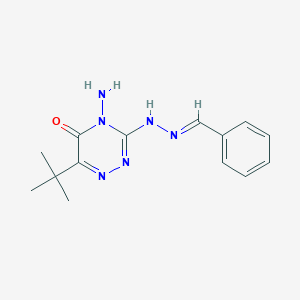
3-(chloromethyl)-1-((tetrahydrofuran-3-yl)methyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(chloromethyl)-1-((tetrahydrofuran-3-yl)methyl)pyridin-2(1H)-one is a complex organic compound with a unique structure that includes a pyridinone core, a chloromethyl group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-((tetrahydrofuran-3-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridinone core, followed by the introduction of the chloromethyl group and the tetrahydrofuran moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound in bulk quantities while maintaining high purity standards.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-1-((tetrahydrofuran-3-yl)methyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with unique properties.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridinone compounds.
Scientific Research Applications
3-(chloromethyl)-1-((tetrahydrofuran-3-yl)methyl)pyridin-2(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the functions of specific biomolecules.
Medicine: The compound has potential therapeutic applications, such as serving as a lead compound for drug development targeting specific diseases.
Industry: In industrial settings, it can be used in the synthesis of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1-((tetrahydrofuran-3-yl)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(chloromethyl)-1-((tetrahydrofuran-3-yl)methyl)pyridin-2(1H)-one include other pyridinone derivatives and compounds with similar functional groups, such as:
- 3-(chloromethyl)pyridin-2(1H)-one
- 1-((tetrahydrofuran-3-yl)methyl)pyridin-2(1H)-one
- 3-(bromomethyl)-1-((tetrahydrofuran-3-yl)methyl)pyridin-2(1H)-one
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
3-(chloromethyl)-1-(oxolan-3-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C11H14ClNO2/c12-6-10-2-1-4-13(11(10)14)7-9-3-5-15-8-9/h1-2,4,9H,3,5-8H2 |
InChI Key |
KYLWNPPVYZFVLU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CN2C=CC=C(C2=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


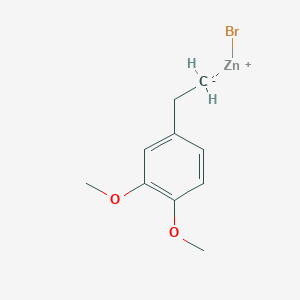
![N-((2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl)benzenesulfonamide](/img/structure/B14881443.png)
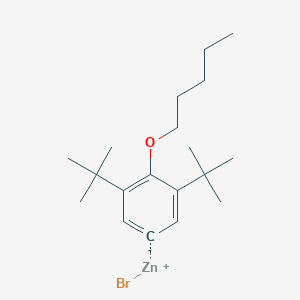
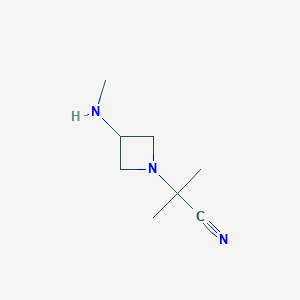
![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B14881454.png)
